Cas no 1377049-84-7 (Velpatasvir)
벨파타스비르(Velpatasvir)는 HCV(간염 C 바이러스) NS5A 복제 효소 억제제로, 소포스부비르와 병용하여 만성 C형 간염 치료에 사용되는 직접 작용 항바이러스제(DAA)입니다. NS5A 단백질의 기능을 선택적으로 차단함으로써 바이러스 복제를 효과적으로 억제합니다. 1일 1회 경구 투여가 가능하며, 높은 내성 장벽과 우수한 약동학적 특성을 보입니다. 모든 HCV 유전자형(1-6형)에 대해 활성을 나타내는 것이 특징이며, 기존 치료제 대비 부작용 발생률이 현저히 낮습니다. 특히 간경변증이 동반된 환자에서도 안전하게 사용할 수 있는 것으로 보고되었습니다.

Velpatasvir structure
상품 이름:Velpatasvir
Velpatasvir 화학적 및 물리적 성질
이름 및 식별자
-
- GS-5816
- Velpatasvir
- Velpatasvirr
- GS 5816
- Methyl [(2S)-1-[(2S,5S)-2-[9-[2-[(2S,4S)-1-[(2R)-2-[(methoxycarbonyl)amino]-2-phenylacetyl]-4-(methoxymethyl)pyrrolidin-2-yl]-1H-imidazol-5-yl]-1,11-dihydroisochromeno[4',3':6,7]naphtho[1,2-d]imidazol-2-yl]-5-methylpyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate
- GS5816
- KCU0C7RS7Z
- Velpatasvir [USAN:INN]
- Methyl [(2S)-1-[(2S,5S)-2-[9-[2-[(2S,4S)-1-[(2R)-2-[(methoxycarbonyl)amino]-2-phenylacetyl]-4-(methoxymethyl)pyrrolidin-2-yl]-1H-imi
- s3724
- CCG-270553
- AS-35237
- NS00073601
- Velpatasvir(GS5816)?
- SCHEMBL8756902
- Velpatasvir (JAN/USAN/INN)
- GS-5816;GS5816;GS 5816
- Vosevi (sofosbuvir + velpatasvir + voxilaprevi)
- Epclusa (sofosbuvir + velpatasvir)
- Methyl N-[(1R)-2-[(2S,4S)-2-[5-[6-[(2S,5S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-17-yl]-1H-imidazol-2-yl]-4-(methoxy
- 1377049-84-7
- EPCLUSA COMPONENT VELPATASVIR
- Methyl N-[(1R)-2-[(2S,4S)-2-[5-[6-[(2S,5S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-17-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate
- GTPL11269
- CHEBI:133009
- SCHEMBL19236068
- VELPATASVIR [JAN]
- Velpatasvir R Isomer (Imidazole)
- FHCUMDQMBHQXKK-CDIODLITSA-N
- AC-28744
- methyl N-[(1R)-2-[(2S,4S)-2-(4-{6-[(2S,5S)-1-[(2S)-2-[(methoxycarbonyl)amino]-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.0(3),(1)(1).0?,?.0(1)?,(1)?]henicosa-1,3(11),4(8),5,9,12,14(19),15,17-nonaen-17-yl}-1H-imidazol-2-yl)-4-(methoxymethyl)pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate
- methyl N-[(1R)-2-[(2S,4S)-2-(4-{6-[(2S,5S)-1-[(2S)-2-[(methoxycarbonyl)amino]-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.0(3),(1)(1).0?,?.0(1)?,(1)?]henicosa-1,3(11),4(8),5,9,12,14,16,18-nonaen-17-yl}-1H-imidazol-2-yl)-4-(methoxymethyl)pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate
- CS-5977
- VOSEVI COMPONENT VELPATASVIR
- CHEMBL3545062
- NCGC00522503-01
- NCGC00522503-02
- HY-12530
- C49H54N8O8
- methyl{(2S)-1-[(2S,5S)-2-(9-{2-[(2S,4S)-1-{(2R)-2-[(methoxycarbonyl)amino]-2-phenylacetyl}-4-(methoxymethyl)pyrrolidin-2-yl]-1H-imidazol-5-yl}-1,11-dihydroisochromeno[4',3':6,7]naphtho[1,2-d]imidazol-2-yl)-5-methylpyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl}carbamate
- EX-A2320
- Velpatasvir(GS5816)
- methyl {(2S)-1-[(2S,5S)-2-(9-{2-[(2S,4S)-1-{(2R)-2-[(methoxycarbonyl)amino]-2-phenylacetyl}-4-(methoxymethyl)pyrrolidin-2-yl]-1H-imidazol-4-yl}-1,11-dihydro[2]benzopyrano[4',3':6,7]naphtho[1,2-d]imidazol-2-yl)-5-methylpyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl}carbamate
- methyl N-[(1R)-2-[(2S,4S)-2-(5-{6-[(2S,5S)-1-[(2S)-2-[(methoxycarbonyl)amino]-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.0^{3,11}.0^{4,8}.0^{14,19}]henicosa-1(13),2,4(8),6,9,11,14(19),15,17-nonaen-17-yl}-1H-imidazol-2-yl)-4-(methoxymethyl)pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate
- BCP13813
- methyl N-[(1R)-2-[(2S,4S)-2-(5-{6-[(2S,5S)-1-[(2S)-2-[(methoxycarbonyl)amino]-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.0?,??.0?,?.0??,??]henicosa-1,3,6,8,10,12,14,16,18-nonaen-17-yl}-1H-imidazol-2-yl)-4-(methoxymethyl)pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate
- Z3064248323
- Velpatasvir [INN]
- MFCD28411371
- VELPATASVIR [USAN]
- DB11613
- BDBM50521720
- methyl ((R)-2-((2S,4S)-2-(5-(2-((2S,5S)-1-((methoxycarbonyl)-L-valyl)-5-methylpyrrolidin-2-yl)-1,11-dihydroisochromeno[4',3':6,7]naphtho[1,2-d]imidazol-9-yl)-1H-imidazol-2-yl)-4-(methoxymethyl)pyrrolidin-1-yl)-2-oxo-1-phenylethyl)carbamate
- VELPATASVIR [ORANGE BOOK]
- D10806
- AKOS030525362
- EN300-21607042
- methyl {(2S)-1-[(2S,5S)-2-(9-{2-[(2S,4S)-1-{(2R)-2-[(methoxycarbonyl)amino]-2-phenylacetyl}-4-(methoxymethyl)pyrrolidin-2-yl]-1H-imidazol-5-yl}-1,11-dihydroisochromeno[4',3':6,7]naphtho[1,2-d]imidazol-2-yl)-5-methylpyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl}carbamate
- DTXSID70722565
- Q25018296
- Velpatasvir; GS-5816
- VELPATASVIR [MI]
- methyl N-[(1R)-2-[(2S,4S)-2-(5-{6-[(2S,5S)-1-[(2S)-2-[(methoxycarbonyl)amino]-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.0?,?.01?,1?]henicosa-1,3,6,8,10,12,14,16,18-nonaen-17-yl}-1H-imidazol-2-yl)-4-(methoxymethyl)pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate
- VELPATASVIR [WHO-DD]
- GS 5816; Methyl [(2S)-1-[(2S,5S)-2-[9-[2-[(2S,4S)-1-[(2R)-2-[(Methoxycarbonyl)amino]-2-phenylacetyl]-4-(methoxymethyl)pyrrolidin-2-yl]-1H-imidazol-5-yl]-1,11-dihydroisochromeno[4',3':6,7]naphtho[1,2-d]imidazol-2-yl]-5-methylpyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;
- UNII-KCU0C7RS7Z
-
- MDL: MFCD28411371
- 인치: 1S/C49H54N8O8/c1-26(2)41(54-48(60)63-5)47(59)57-27(3)12-17-38(57)45-51-36-16-14-30-20-35-33-15-13-31(19-32(33)25-65-40(35)21-34(30)43(36)53-45)37-22-50-44(52-37)39-18-28(24-62-4)23-56(39)46(58)42(55-49(61)64-6)29-10-8-7-9-11-29/h7-11,13-16,19-22,26-28,38-39,41-42H,12,17-18,23-25H2,1-6H3,(H,50,52)(H,51,53)(H,54,60)(H,55,61)/t27-,28-,38-,39-,41-,42+/m0/s1
- InChIKey: FHCUMDQMBHQXKK-CDIODLITSA-N
- 미소: O(C([H])([H])[H])C([H])([H])[C@]1([H])C([H])([H])N(C([C@@]([H])(C2C([H])=C([H])C([H])=C([H])C=2[H])N([H])C(=O)OC([H])([H])[H])=O)[C@]([H])(C2=NC([H])=C(C3C([H])=C([H])C4=C(C([H])([H])OC5=C4C([H])=C4C([H])=C([H])C6=C(C4=C5[H])N=C([C@]4([H])C([H])([H])C([H])([H])[C@]([H])(C([H])([H])[H])N4C([C@]([H])(C([H])(C([H])([H])[H])C([H])([H])[H])N([H])C(=O)OC([H])([H])[H])=O)N6[H])C=3[H])N2[H])C1([H])[H]
계산된 속성
- 정밀분자량: 882.40600
- 동위원소 질량: 882.40646071g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 4
- 수소 결합 수용체 수량: 10
- 중원자 수량: 65
- 회전 가능한 화학 키 수량: 13
- 복잡도: 1690
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 6
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 193
- 소수점 매개변수 계산 참조값(XlogP): 6.2
실험적 성질
- 밀도: 1.314±0.06 g/cm3 (20 ºC 760 Torr),
- 용해도: Insuluble (1.7E-4 g/L) (25 ºC),
- PSA: 193.10000
- LogP: 8.38910
Velpatasvir 보안 정보
- 신호어:Warning
- 피해 선언: H302-H315-H319-H335
- 경고성 성명: P261-P305+P351+P338
- 저장 조건:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Velpatasvir 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci22986-10mg |
Velpatasvir |
1377049-84-7 | 98% | 10mg |
¥617.00 | 2023-09-09 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | V15950-500mg |
Velpatasvir |
1377049-84-7 | ≥98% | 500mg |
¥4448.0 | 2023-09-06 | |
Ambeed | A470907-5g |
Methyl ((2S)-1-((2S,5S)-2-(9-(2-((2S,4S)-1-((2R)-2-((methoxycarbonyl)amino)-2-phenylacetyl)-4-(methoxymethyl)pyrrolidin-2-yl)-1H-imidazol-5-yl)-1,11-dihydroisochromeno[4',3':6,7]naphtho[1,2-d]imidazol-2-yl)-5-methylpyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate |
1377049-84-7 | 99% | 5g |
$415.0 | 2023-06-25 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3334-5mg |
Velpatasvir |
1377049-84-7 | 99.91% | 5mg |
¥ 255 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3334-10mg |
Velpatasvir |
1377049-84-7 | 99.91% | 10mg |
¥ 388 | 2023-09-07 | |
Ambeed | A470907-250mg |
Methyl ((2S)-1-((2S,5S)-2-(9-(2-((2S,4S)-1-((2R)-2-((methoxycarbonyl)amino)-2-phenylacetyl)-4-(methoxymethyl)pyrrolidin-2-yl)-1H-imidazol-5-yl)-1,11-dihydroisochromeno[4',3':6,7]naphtho[1,2-d]imidazol-2-yl)-5-methylpyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate |
1377049-84-7 | 99% | 250mg |
$53.0 | 2023-06-25 | |
eNovation Chemicals LLC | D573005-1G |
Velpatasvir |
1377049-84-7 | 97% | 1g |
$320 | 2024-07-21 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3334-25 mg |
Velpatasvir |
1377049-84-7 | 99.17% | 25mg |
¥747.00 | 2021-09-23 | |
MedChemExpress | HY-12530-10mg |
Velpatasvir |
1377049-84-7 | 99.17% | 10mg |
¥500 | 2024-04-20 | |
MedChemExpress | HY-12530-100mg |
Velpatasvir |
1377049-84-7 | 99.17% | 100mg |
¥1800 | 2024-04-20 |
Velpatasvir 관련 문헌
-
Jayachandra Rayadurgam,Sravani Sana,M. Sasikumar,Qiong Gu Org. Chem. Front. 2021 8 384
-
Abhilash Rana,Bhushan Mahajan,Subhash Ghosh,Pabbaraja Srihari,Ajay K. Singh React. Chem. Eng. 2020 5 2109
-
Simona De Vita,Maria Giovanna Chini,Gianluigi Lauro,Giuseppe Bifulco RSC Adv. 2020 10 40867
-
Dongdong Yang,Lihong Shan,Ze-Feng Xu,Chuan-Ying Li Org. Biomol. Chem. 2018 16 1461
-
Yu Zheng,Yuxin Zhao,Mengting Bai,Huang Gu,Xiaofang Li J. Mater. Chem. B 2022 10 5666
1377049-84-7 (Velpatasvir) 관련 제품
- 445430-61-5(1,8-dimethylimidazo1,2-aquinoxalin-4(5H)-one)
- 2287323-17-3(3-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]benzoic acid)
- 896302-87-7(2-{3-(4-chlorophenyl)sulfanylpropanamido}-N,4,5-trimethylthiophene-3-carboxamide)
- 343314-73-8(4-bromo-2-(isocyanatomethyl)-1-methylbenzene)
- 2172455-33-1(3-(1-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetyl}piperidin-4-yl)propanoic acid)
- 1823268-34-3(Tert-butyl 7-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate)
- 1824024-24-9(tert-butyl 3-(2-methoxy-2-oxoacetyl)-4-oxopiperidine-1-carboxylate)
- 1025312-47-3(N-(4-((2-(2H-2,3,4,5-tetraazolyl)-2-nitrilovinyl)amino)phenyl)-2-thienylformamide)
- 55676-89-6(1-Chloro-3-(chloromethyl)-2-methyl-benzene)
- 934560-92-6(6-Bromo-1H-pyrazolo[3,4-b]pyridine)
추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
(CAS:1377049-84-7)Velpatasvir

순결:99.9%
재다:200kg
가격 ($):문의
Amadis Chemical Company Limited
(CAS:1377049-84-7)Velpatasvir

순결:99%/99%
재다:50mg/100mg
가격 ($):150.0/226.0